N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Description
The compound N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a benzylidene substituent at position 5 and an aromatic amide group at position 2. Key structural features include:
- Z-configuration: The 5Z stereochemistry is critical for maintaining planar geometry, enhancing interactions with biological targets .
- Substituents:
- A 4-ethoxy-3-methoxybenzylidene group at position 5, which introduces electron-donating groups (EDGs) that influence electronic properties and solubility.
- A 4-methylbenzamide group at position 3, contributing to hydrophobic interactions and metabolic stability.
This compound is synthesized via condensation reactions involving substituted benzaldehydes and thiazolidinone precursors, typically under reflux conditions in polar solvents like ethanol or DMF .
Properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-27-16-10-7-14(11-17(16)26-3)12-18-20(25)23(21(28)29-18)22-19(24)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,24)/b18-12- |
InChI Key |
QPZBHGHOYPMUPN-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate, which is then cyclized with thiourea to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Preliminary studies suggest that derivatives of the compound may exhibit antiviral properties. For instance, similar compounds have been evaluated for their efficacy against hepatitis B virus (HBV) and other viral infections. Research indicates that modifications in the benzamide structure can enhance antiviral activity by increasing intracellular levels of APOBEC3G, an important factor in inhibiting viral replication .
- Anticancer Properties : The thiazolidinone scaffold has been associated with anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The unique functional groups in N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide may enhance its interaction with cancerous cells, leading to more effective treatments.
Pharmacological Insights
- Mechanism of Action : The compound's mechanism is hypothesized to involve the inhibition of specific enzymes or pathways critical for viral replication or cancer cell proliferation. This is supported by studies on related compounds that target cellular mechanisms involved in disease progression.
- Bioavailability and Toxicity Studies : Evaluating the pharmacokinetics and toxicity of this compound is crucial for understanding its therapeutic potential. Initial assessments indicate moderate toxicity profiles, suggesting that further optimization could improve safety and efficacy.
Case Studies
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of thiazolidinone derivatives are highly dependent on substituents at the benzylidene and amide positions. Below is a comparative analysis (Table 1):
Table 1: Structural and Physical Properties of Selected Thiazolidinone Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxy-3-methoxybenzylidene group (EDGs) contrasts with electron-withdrawing groups (EWGs) like nitro () or chloro (Compound 9). EDGs enhance π-π stacking and solubility, while EWGs may improve electrophilic reactivity .
- Melting Points : Higher melting points (e.g., 206–207°C for Compound 10) correlate with extended aromatic systems (indole), increasing crystallinity .
Structural Confirmation and Computational Tools
The Z-configuration of the target compound is confirmed via X-ray crystallography (using programs like SHELX ) and NMR spectroscopy. Computational tools like ORTEP-III () aid in visualizing molecular geometry, critical for structure-activity relationship (SAR) studies .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a thiazolidinone derivative with notable potential in various biological applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N2O4S2 |
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide |
| InChI Key | XXYIZZQCEXQEAY-BOPFTXTBSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly tyrosinase, which plays a crucial role in melanogenesis. Kinetic studies indicate that it acts as a competitive inhibitor of this enzyme .
- Cell Signaling Modulation : It modulates several signaling pathways associated with inflammation and cell proliferation, potentially impacting cancer cell growth .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies reveal that this compound displays activity against various bacterial strains and fungi. The mechanism involves disruption of cellular integrity and inhibition of vital metabolic processes.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several models. It reduces levels of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, in B16F10 melanoma cells, it significantly inhibits melanin production and reduces cell viability at certain concentrations without causing cytotoxicity .
Case Study 1: Tyrosinase Inhibition
A series of analogs based on the structure of N-[...]-4-methylbenzamide were synthesized and tested for their ability to inhibit tyrosinase. Among these, the compound showed an IC50 value lower than that of kojic acid, a well-known natural inhibitor. This highlights its potential as a skin-lightening agent .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, N-[...]-4-methylbenzamide exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that this compound could serve as a lead for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Treat the intermediate with chloroacetic acid or derivatives to form the thiazolidinone core.
Acylation : Introduce the 4-methylbenzamide group via nucleophilic substitution or coupling reactions.
- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization, and employ catalysts like sodium acetate to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm the Z-configuration of the benzylidene group and substituent positions (e.g., ethoxy vs. methoxy).
- IR : Identify thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for biological assays).
Q. What preliminary biological screening assays are appropriate to evaluate its antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in Mueller-Hinton broth.
- Fungal Susceptibility : Use Candida albicans in Sabouraud dextrose broth.
- Anticancer Activity :
- MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-ethoxy-3-methoxybenzylidene moiety in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethoxy with methoxy or halogens).
- Biological Testing : Compare IC₅₀ values in cytotoxicity assays and antimicrobial potency.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin.
Q. What strategies are employed to resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (ATCC-validated), culture conditions, and assay timepoints.
- Orthogonal Validation : Confirm antimicrobial activity with both MIC assays and time-kill kinetics.
- Meta-Analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables.
Q. Which advanced techniques are critical for determining its binding modes with therapeutic targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve 3D binding conformations.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
Q. How does the Z-configuration of the benzylidene group influence its chemical reactivity and interactions with biological targets?
- Methodological Answer :
- Stereochemical Analysis : Compare Z- and E-isomers via NOESY NMR to confirm spatial arrangement.
- Reactivity Studies : Assess oxidation stability (e.g., H₂O₂ exposure) and tautomerization tendencies.
- Biological Impact : Test isomer-specific inhibition of enzymes (e.g., COX-2) to correlate configuration with potency.
Q. What methodologies are used to assess metabolic stability and toxicity profiles in early-stage drug development?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.
- Toxicity Screening :
- hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology.
- Ames Test : Assess mutagenicity in Salmonella strains.
- ADME Prediction : Use software like SwissADME to estimate bioavailability and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
